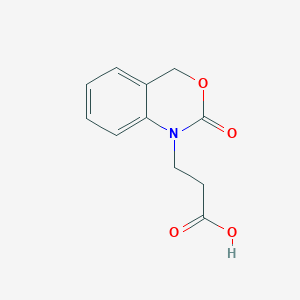
3-(2-oxo-2,4-dihydro-1H-3,1-benzoxazin-1-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-oxo-2,4-dihydro-1H-3,1-benzoxazin-1-yl)propanoic acid is a heterocyclic organic compound that features a benzoxazine ring fused with a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-oxo-2,4-dihydro-1H-3,1-benzoxazin-1-yl)propanoic acid typically involves the condensation of salicylamide with aldehydes or ketones, followed by hydrolysis of the resulting esters . Another method involves the annulation of a 1,4-benzoxazine ring to an arene scaffold .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-oxo-2,4-dihydro-1H-3,1-benzoxazin-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles such as amines and thiols are used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include various oxo, dihydro, and substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
3-(2-oxo-2,4-dihydro-1H-3,1-benzoxazin-1-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 3-(2-oxo-2,4-dihydro-1H-3,1-benzoxazin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes . The exact molecular targets and pathways are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
2-oxo-1-benzimidazolinebutyric acid: Shares a similar benzoxazine structure but with different substituents.
2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)butanoic acid: Another compound with a benzoxazine ring, differing in its functional groups.
Uniqueness
3-(2-oxo-2,4-dihydro-1H-3,1-benzoxazin-1-yl)propanoic acid is unique due to its specific combination of a benzoxazine ring and a propanoic acid moiety, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C11H11NO4 |
|---|---|
Peso molecular |
221.21 g/mol |
Nombre IUPAC |
3-(2-oxo-4H-3,1-benzoxazin-1-yl)propanoic acid |
InChI |
InChI=1S/C11H11NO4/c13-10(14)5-6-12-9-4-2-1-3-8(9)7-16-11(12)15/h1-4H,5-7H2,(H,13,14) |
Clave InChI |
RXAXAZJHBRTPNM-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2N(C(=O)O1)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{10,13-Dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}methanamine dihydrochloride](/img/structure/B13459177.png)




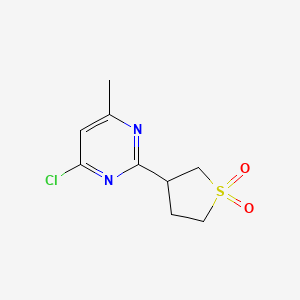
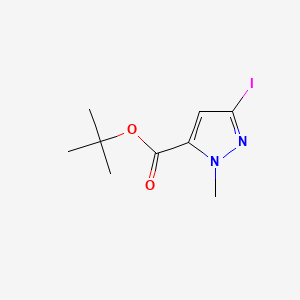
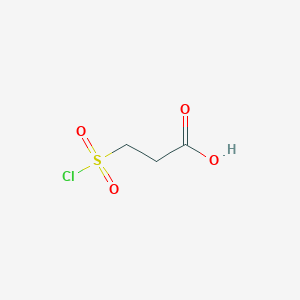
![2-[(5,6-Dibromopyridin-2-yl)amino]acetic acid hydrochloride](/img/structure/B13459228.png)

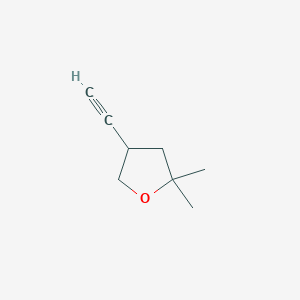
![9H-fluoren-9-ylmethyl N-[(2S)-4-hydroxybutan-2-yl]carbamate](/img/structure/B13459250.png)
![6-Aminothieno[3,2-b]pyridin-7-ol](/img/structure/B13459257.png)
